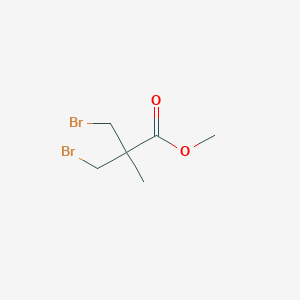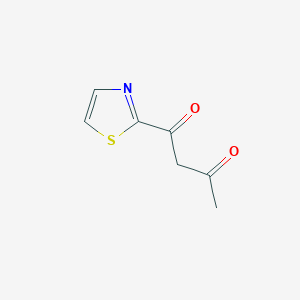
1-(1,3-thiazol-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-thiazol-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S . It is a member of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 169.2 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility can be determined through further experimental analysis.Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-2-yl)butane-1,3-dione has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used as a fluorescent probe for the detection of metal ions in solution. In addition, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary targets of 1-(1,3-thiazol-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, more information about the compound’s impact on various biochemical pathways will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,3-thiazol-2-yl)butane-1,3-dione in laboratory experiments include its low cost, its ease of synthesis, and its ability to form coordination complexes with metal ions. The main limitation of using this compound in laboratory experiments is its instability in the presence of acids and bases.
Direcciones Futuras
The potential future directions for 1-(1,3-thiazol-2-yl)butane-1,3-dione include further research into its biochemical and physiological effects, its potential use as a ligand in coordination chemistry, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to determine the mechanism of action of this compound and its potential applications in catalysis and other areas.
Métodos De Síntesis
1-(1,3-Thiazol-2-yl)butane-1,3-dione can be synthesized from the reaction of this compound,3-diol and thionyl chloride. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature. The reaction produces a mixture of this compound and the corresponding sulfoxide, which must be separated by chromatographic techniques.
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUHUWMELAQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)
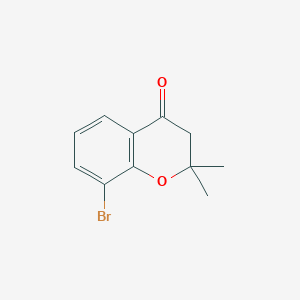
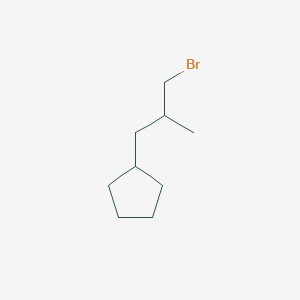
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
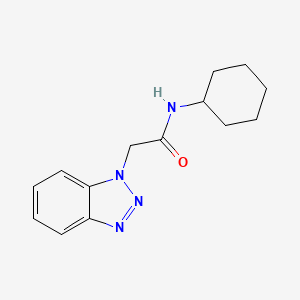
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
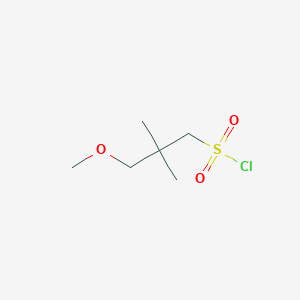

amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
